4-(5-Heptyl-2-pyrimidinyl)phenol
Description
4-(5-Heptyl-2-pyrimidinyl)phenol is a pyrimidine derivative featuring a heptyl chain at the 5-position of the pyrimidine ring and a phenolic hydroxyl group at the para-position of the attached phenyl ring.
Properties
CAS No. |
58415-62-6 |
|---|---|
Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
4-(5-heptylpyrimidin-2-yl)phenol |
InChI |
InChI=1S/C17H22N2O/c1-2-3-4-5-6-7-14-12-18-17(19-13-14)15-8-10-16(20)11-9-15/h8-13,20H,2-7H2,1H3 |
InChI Key |
SVCAHBHOQGCHHE-UHFFFAOYSA-N |
SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Canonical SMILES |
CCCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key pyrimidine-phenol derivatives and their substituent-driven properties are summarized below:
Key Observations:
Alkyl Chain Length: The heptyl chain in 4-(5-Heptyl-2-pyrimidinyl)phenol may enhance solubility in nonpolar solvents compared to shorter alkyl analogs (e.g., ethyl in ). However, excessively long chains (e.g., hexyloxy in ) could disrupt π-π stacking, reducing crystallinity and NLO efficiency.
Electron-Donating vs. This could enhance hyperpolarizability (β, γ), a critical NLO parameter.
Core Heterocycle :
- Imidazole derivatives (e.g., ) exhibit strong NLO activity due to their planar conjugated systems. Pyrimidine analogs, while less studied, may show comparable or superior performance if substituents optimize intramolecular charge transfer (ICT).
Nonlinear Optical (NLO) Properties
The NLO performance of pyrimidine derivatives is influenced by:
- HOMO-LUMO Gap: A lower gap (e.g., 2.54 eV in imidazole analog ) facilitates ICT. For this compound, theoretical calculations (absent in evidence) would predict a gap <3 eV due to extended conjugation.
- Hyperpolarizability: The imidazole derivative exhibits β = 4.044 × 10⁻¹ cm/W and γ = 2.2627 × 10⁻⁶ esu . Pyrimidine’s electron-deficient nature may further amplify these values if paired with donor groups like heptyl.
Thermal and Solubility Profiles
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